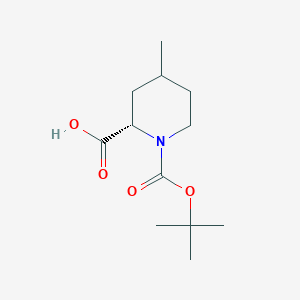![molecular formula C17H20FN5S B15217189 6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine CAS No. 2803-89-6](/img/structure/B15217189.png)
6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution: The introduction of the fluorobenzylthio group is achieved through a nucleophilic substitution reaction. This involves reacting a suitable purine derivative with 2-fluorobenzylthiol in the presence of a base such as potassium carbonate.
Alkylation: The isopentyl group is introduced through an alkylation reaction. This step involves reacting the intermediate compound with an appropriate alkylating agent, such as isopentyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.
Substitution: The fluorobenzylthio group can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
6-Benzylthio-9-isopentyl-9H-purin-2-amine: Similar structure but lacks the fluorine atom.
6-(2-Chlorobenzyl)thio-9-isopentyl-9H-purin-2-amine: Similar structure but contains a chlorine atom instead of fluorine.
6-(2-Methylbenzyl)thio-9-isopentyl-9H-purin-2-amine: Similar structure but contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-((2-Fluorobenzyl)thio)-9-isopentyl-9H-purin-2-amine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
CAS No. |
2803-89-6 |
|---|---|
Molecular Formula |
C17H20FN5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-9-(3-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C17H20FN5S/c1-11(2)7-8-23-10-20-14-15(23)21-17(19)22-16(14)24-9-12-5-3-4-6-13(12)18/h3-6,10-11H,7-9H2,1-2H3,(H2,19,21,22) |
InChI Key |
DRPMMZUPXRKFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


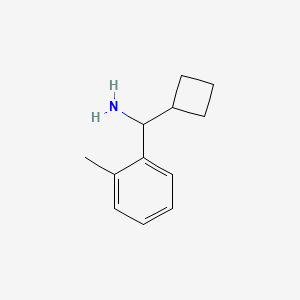
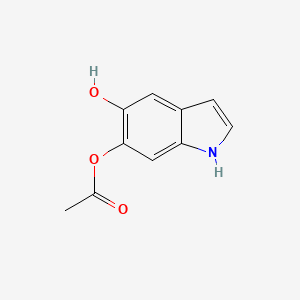
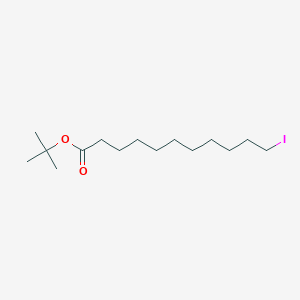
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)
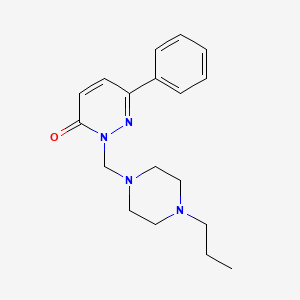

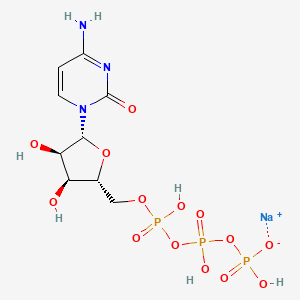
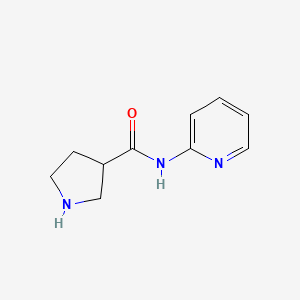
![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217172.png)
![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)

![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
